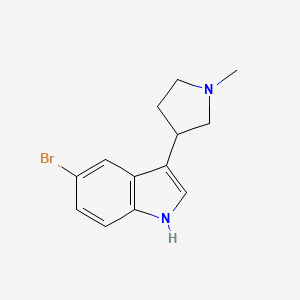
(S)-5-Bromo-3-(1-methylpyrrolidin-3-yl)-1H-indole
描述
(S)-5-Bromo-3-(1-methylpyrrolidin-3-yl)-1H-indole is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Bromo-3-(1-methylpyrrolidin-3-yl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1H-indole and 5-bromo-1H-indole.
N-Methylation: The N-methylation of pyrrolidine is carried out using methyl iodide in the presence of a base such as potassium carbonate.
Coupling Reaction: The N-methylpyrrolidine is then coupled with 5-bromo-1H-indole using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, in the presence of a base like potassium phosphate and a solvent like toluene.
Purification: The final product is purified using column chromatography or recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
化学反应分析
Types of Reactions
(S)-5-Bromo-3-(1-methylpyrrolidin-3-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding indole-3-carboxylic acid derivatives.
Reduction: Formation of 3-(N-methylpyrrolidin-3-yl)1H-indole.
Substitution: Formation of 5-substituted indole derivatives.
科学研究应用
(S)-5-Bromo-3-(1-methylpyrrolidin-3-yl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of (S)-5-Bromo-3-(1-methylpyrrolidin-3-yl)-1H-indole involves its interaction with specific molecular targets in the body. The compound is known to bind to serotonin receptors, particularly the 5-HT1B/1D receptors, which are involved in the regulation of mood and pain perception. By modulating the activity of these receptors, the compound can exert its effects on the central nervous system.
相似化合物的比较
Similar Compounds
5-bromo-3-(N-methylpyrrolidin-2-yl)1H-indole: A closely related compound with similar biological activities.
5-bromo-3-(N-methylpyrrolidin-1-yl)1H-indole: Another similar compound with slight variations in its chemical structure.
Uniqueness
(S)-5-Bromo-3-(1-methylpyrrolidin-3-yl)-1H-indole is unique due to its specific substitution pattern on the indole ring, which imparts distinct biological properties. Its ability to selectively bind to serotonin receptors makes it a valuable compound for research in neuropharmacology.
属性
分子式 |
C13H15BrN2 |
|---|---|
分子量 |
279.18 g/mol |
IUPAC 名称 |
5-bromo-3-(1-methylpyrrolidin-3-yl)-1H-indole |
InChI |
InChI=1S/C13H15BrN2/c1-16-5-4-9(8-16)12-7-15-13-3-2-10(14)6-11(12)13/h2-3,6-7,9,15H,4-5,8H2,1H3 |
InChI 键 |
ZZQOVQIQWNYKBJ-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC(C1)C2=CNC3=C2C=C(C=C3)Br |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
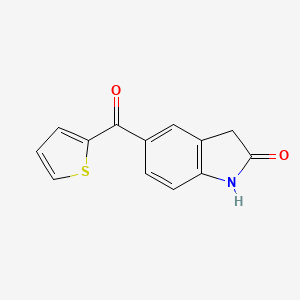
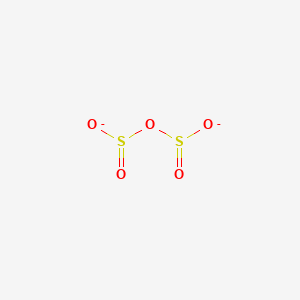
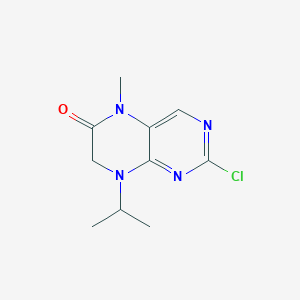
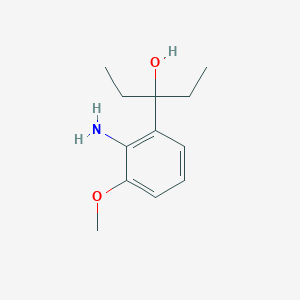
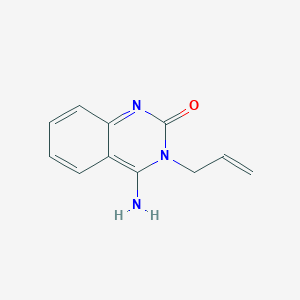
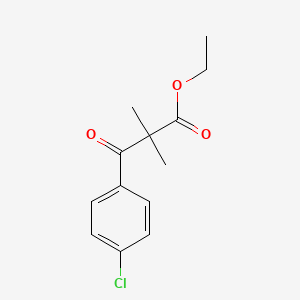
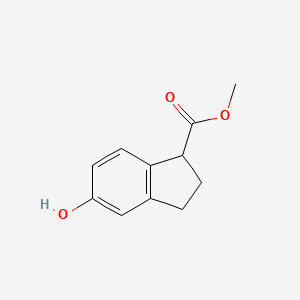
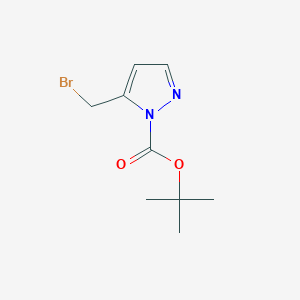
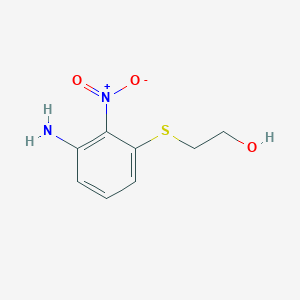

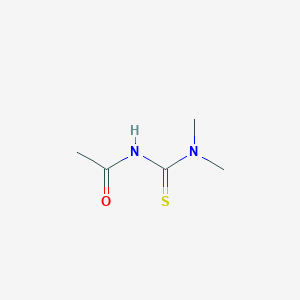
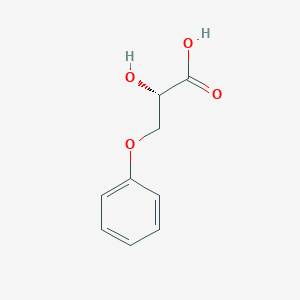
![2-acetylamino-N-[2-(1H-indol-3-yl)-ethyl]acetamide](/img/structure/B8433463.png)
![Tert-butyl [4-(benzyloxy)-2-chlorophenyl]acetate](/img/structure/B8433466.png)
